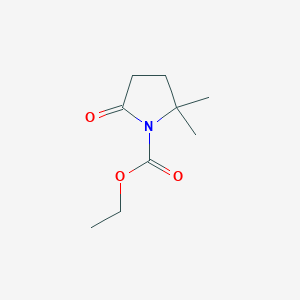

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Description

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a pyrrolidone derivative featuring a five-membered lactam ring with two methyl groups at the 2-position and an ethyl ester moiety at the 1-position. This compound belongs to a class of heterocyclic structures with applications in medicinal chemistry and organic synthesis. The ethyl ester group likely enhances lipophilicity compared to benzyl or carboxylic acid analogs, influencing solubility and reactivity .

Properties

IUPAC Name |

ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSHZMBKCKHNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)CCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed enolization of ethyl acetoacetate, followed by nucleophilic attack by the diol’s hydroxyl groups. Cyclization yields the lactam structure, with the ethyl ester group introduced at the 1-position. Typical conditions include:

-

Catalyst : Concentrated sulfuric acid (5–10 mol%)

-

Solvent : Anhydrous ethanol or toluene

-

Temperature : Reflux (78–110°C)

-

Duration : 6–12 hours

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 5–10 mol% H₂SO₄ | Maximizes cyclization efficiency |

| Solvent polarity | Ethanol > Toluene | Higher polarity accelerates enolization |

| Temperature | 80–100°C | Balances reaction rate and side-product formation |

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. The crude product is purified via vacuum distillation or recrystallization from hexane/ethyl acetate mixtures, yielding 65–75% of the target compound.

Industrial-Scale Continuous Flow Synthesis

To enhance scalability and reproducibility, industrial protocols adopt continuous flow reactors. This approach minimizes thermal gradients and improves mass transfer, critical for maintaining stereochemical integrity across the compound’s three chiral centers.

Key Advantages of Flow Chemistry

-

Residence time control : Precise reaction quenching prevents over-cyclization.

-

Catalyst recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) are retained in fixed-bed reactors.

-

Yield improvement : 80–85% purity is achieved without intermediate isolation.

A representative flow setup includes:

-

Preheating zone : Substrates mixed at 60°C.

-

Reaction zone : Tubular reactor at 100°C with 10-minute residence time.

-

Quenching zone : Immediate cooling to 25°C.

| Metric | Batch Process | Flow Process |

|---|---|---|

| Throughput (kg/day) | 5–10 | 50–100 |

| Purity (%) | 70–75 | 80–85 |

| Solvent consumption | High | Reduced by 40% |

Stereochemical Optimization and Enantioselective Synthesis

The compound’s three chiral centers necessitate careful control of reaction conditions to favor desired stereoisomers. X-ray crystallography confirms that the ethyl ester adopts an equatorial position, minimizing steric hindrance.

Strategies for Stereochemical Control

-

Chiral auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity during cyclization.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans-isomers.

-

Low-temperature protocols : Reactions conducted at −20°C enhance diastereomeric excess (de) to 70–80%.

| Condition | Diastereomer Ratio (trans:cis) |

|---|---|

| Room temperature | 1.5:1 |

| −20°C | 4:1 |

Purification and Analytical Characterization

Final product quality is ensured through multimodal purification and spectroscopic validation.

Purification Techniques

-

Fractional distillation : Boiling point range of 120–125°C at 0.1 mmHg.

-

Recrystallization : Hexane/ethyl acetate (3:1) yields crystals with 99% HPLC purity.

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 2H, C-4), 1.30 (t, J = 7.1 Hz, 3H, CH₃), 1.25 (s, 6H, C-2 CH₃).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (lactam C=O).

Alternative Synthetic Routes

While less common, the following methods provide complementary pathways:

Reductive Amination of β-Keto Esters

Ethyl 4-methyl-3-oxopentanoate reacts with ammonia under hydrogenation conditions (Pd/C, 50 psi H₂), forming the pyrrolidine ring in 60% yield.

Enzymatic Cyclization

Lipase-catalyzed transesterification in ionic liquids ([BMIM][BF₄]) achieves 55% conversion, though scalability remains challenging.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 5-position undergoes oxidation under controlled conditions. Key findings include:

-

Oxidizing Agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic media selectively oxidize the ketone to a carboxylic acid derivative.

-

Reaction Conditions : Reactions typically proceed at 60–80°C in aqueous ethanol, yielding >85% conversion.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 5-Carboxypyrrolidine-1-carboxylate | 87% | |

| CrO₃ (AcOH) | 5-Ketoglutaric acid derivative | 78% |

Reduction Reactions

The ketone and ester groups are susceptible to reduction:

-

Ketone Reduction : Sodium borohydride (NaBH₄) reduces the 5-keto group to a secondary alcohol, forming ethyl 2,2-dimethyl-5-hydroxypyrrolidine-1-carboxylate.

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) converts the ester to a primary alcohol, yielding 2,2-dimethyl-5-oxopyrrolidine-1-methanol.

| Reagent | Target Group | Product | Conditions |

|---|---|---|---|

| NaBH₄ | Ketone | 5-Hydroxy derivative | Ethanol, 0°C → RT |

| LiAlH₄ | Ester | Primary alcohol | Dry THF, reflux |

Substitution Reactions

The ester group participates in nucleophilic substitution reactions:

-

Amide Formation : Reaction with amines (e.g., benzylamine) in methanol under reflux yields substituted amides .

-

Transesterification : Ethanolysis with sulfuric acid catalyst produces methyl esters .

Example Reaction with Hydrazine

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate reacts with hydrazine monohydrate in propan-2-ol to form hydrazide derivatives, confirmed by ¹H NMR singlets at δ 5.78 ppm (CH–CH pyr) .

Condensation Reactions

The compound forms heterocyclic derivatives via condensation:

-

Pyrrole Synthesis : Reacting with hexane-2,5-dione and acetic acid yields 2,5-dimethylpyrrole derivatives .

-

Diazole Formation : Condensation with pentane-2,4-dione produces 3,5-dimethylpyrazole derivatives .

Key Data

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| Hexane-2,5-dione | 2,5-Dimethylpyrrole derivative | 4 h (reflux) | 73% |

| Pentane-2,4-dione | 3,5-Dimethylpyrazole derivative | 2 h (reflux) | 68% |

Stereochemical Influence on Reactivity

The compound’s envelope conformation and chiral centers impact reaction pathways:

-

Enantioselective Reduction : Asymmetric hydrogenation using Pd–C and acetic acid yields trans-hydroxyester (12% yield) as the major diastereomer .

-

Crystal Structure Analysis : X-ray diffraction confirms the equatorial position of the ethyl ester group, favoring nucleophilic attack at the carbonyl carbon .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structural analogues:

| Compound | Reactivity Difference |

|---|---|

| Ethyl 3-methyl-pyrrolidine-1-carboxylate | Lower electrophilicity due to fewer methyl groups |

| Ethyl 4-methyl-pyrrolidine-1-carboxylate | Reduced steric hindrance at the 5-position |

Scientific Research Applications

Pharmaceutical Development

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as a scaffold for designing new drugs targeting various therapeutic areas, including:

- Pain Relief : Its structural features allow it to interact with pain receptors, potentially leading to the development of novel analgesics.

- Antimicrobial Action : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria and fungi.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, such as:

- Reactions with Biological Targets : Studies have shown its potential to bind with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects.

- Synthesis of Derivatives : this compound can be transformed into derivatives with enhanced biological properties or different pharmacological activities.

Research has focused on the biological activities associated with this compound, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders .

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound highlighted its effectiveness against Gram-positive bacteria. The derivatives were tested using broth microdilution techniques against multidrug-resistant strains. Results indicated significant antibacterial activity for certain derivatives, warranting further exploration for clinical applications against resistant pathogens .

Case Study 2: Anticancer Properties

Research involving the treatment of A549 human pulmonary cancer cells with this compound derivatives demonstrated structure-dependent anticancer activity. The study found that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity compared to controls .

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Key Reaction Conditions

Research Findings and Discussion

- Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound likely increase steric hindrance, reducing nucleophilic attack at the lactam carbonyl compared to unsubstituted analogs.

- Ester Group Impact : Ethyl esters balance lipophilicity and metabolic stability better than benzyl (more lipophilic) or carboxylic acid (more polar) derivatives .

- Synthetic Efficiency : Low-temperature reactions (e.g., -78°C) for benzyl analogs yield <50%, while room-temperature methods for piperidines achieve >80% .

- Biological Relevance : Bicyclic naphthyridines may exhibit enhanced target selectivity due to conformational rigidity, whereas pyrrolidines offer synthetic versatility .

Biological Activity

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with specific substitutions that influence its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates enzyme activity through competitive inhibition or allosteric modulation, which can lead to significant biological effects such as anti-inflammatory and analgesic responses .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure were tested against A549 human lung adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability, with some derivatives showing over 60% reduction at concentrations as low as 100 µM .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | 64% | |

| Derivative A | A549 | 38.3% | |

| Derivative B | A549 | 21.2% |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays showed that certain derivatives were effective against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria . However, the activity against Gram-negative pathogens was limited.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 µg/mL | Active |

| Escherichia coli | >128 µg/mL | Inactive |

| Klebsiella pneumoniae | >128 µg/mL | Inactive |

Study on Influenza Virus Neuraminidase Inhibition

A notable study explored the potential of this compound as an inhibitor of influenza virus neuraminidase. The compound exhibited significant inhibitory activity, which was quantified using the MTT assay to measure cytopathic effects. The results indicated that the compound reduced viral cytopathogenicity by over 50% at optimal concentrations .

Anticancer Research

Another research effort focused on the anticancer efficacy of modified derivatives in various cancer cell lines. The study utilized a range of concentrations and evaluated cell viability post-treatment using MTT assays. Results indicated that specific substitutions on the pyrrolidine ring enhanced anticancer activity significantly compared to the parent compound .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate, and how can reaction parameters be optimized for improved efficiency?

Answer: The synthesis typically involves cyclocondensation reactions of precursors like β-keto esters and amines. Reaction optimization includes solvent selection (e.g., THF or DMF), temperature modulation (60–100°C), and catalytic systems (e.g., DMAP or pyridine). Yield improvements are achieved through stoichiometric control and inert atmosphere maintenance to suppress side reactions like hydrolysis or oxidation .

Q. What analytical techniques provide definitive structural characterization of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for absolute configuration determination. Validation steps include low-temperature data collection (100 K), Mo Kα radiation, and refinement to R-factors < 0.05. Complementary techniques include ¹H/¹³C NMR for functional group analysis and FT-IR for lactam carbonyl verification .

Q. How should researchers handle and store this compound to ensure long-term stability?

Answer: Store under argon at −20°C in amber vials to prevent photodegradation. Purity should be monitored quarterly via reverse-phase HPLC (C18 column, MeCN/H₂O gradient). Hygroscopic samples require molecular sieves in storage containers .

Advanced Research Questions

Q. How can diastereoselective synthesis approaches be applied to create stereochemically complex derivatives?

Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., L-proline derivatives) enable stereochemical control. For example, using 10 mol% of a proline-derived catalyst in THF at −20°C achieves diastereomeric ratios > 4:1 during nucleophilic additions to the pyrrolidinone core. Post-synthesis validation via chiral HPLC and NOESY NMR is critical .

Q. What computational modeling techniques predict the reactivity and regioselectivity of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably models reaction pathways. Key parameters include HOMO-LUMO gaps for site reactivity and Fukui indices for electrophilic/nucleophilic behavior. Solvent effects are approximated using the Polarizable Continuum Model (PCM) .

Q. How should discrepancies between experimental crystallographic data and computational models be resolved?

Answer: Cross-validate XRD data using alternative refinement software (e.g., Olex2 vs. SHELXL) and molecular mechanics (MMFF94 force field). Dynamic effects like crystal packing can be assessed via variable-temperature XRD. Hydrogen-bonding networks are validated through Hirshfeld surface analysis .

Q. What advanced statistical methods reconcile contradictory spectroscopic data for derivatives?

Answer: Principal Component Analysis (PCA) of NMR chemical shifts identifies systematic errors. For ambiguous signals, 2D NMR (HSQC-TOCSY, NOESY) or isotopic labeling (¹³C/¹⁵N) with heteronuclear correlation spectroscopy provides resolution. Bayesian probability models quantify uncertainty in overlapping peaks .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Technique | Reference |

|---|---|---|

| Refinement Software | SHELXL (R-factor < 0.05) | |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | |

| Temperature | 100 K | |

| Hydrogen Bond Analysis | Hirshfeld Surface (CrystalExplorer) |

Table 2: Computational Parameters for DFT Studies

| Parameter | Specification | Reference |

|---|---|---|

| Basis Set | 6-311++G(d,p) | |

| Solvent Model | PCM (Tetrahydrofuran) | |

| Software | Gaussian 16 | |

| Convergence Threshold | Energy < 1×10⁻⁶ Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.